4,4''-Diiodo-p-terphenyl
Overview
Description
4,4''-Diiodo-p-terphenyl is a compound that belongs to the family of terphenyls, which are aromatic hydrocarbons consisting of three benzene rings connected by single carbon-carbon bonds. The specific structure of 4,4''-Diiodo-p-terphenyl includes two iodine atoms substituted at the 4 and 4'' positions of the terphenyl core. This compound is related to other terphenyl derivatives and has been studied for its unique properties and potential applications in various fields, including materials science and organic electronics .
Synthesis Analysis
The synthesis of terphenyl derivatives can be achieved through various methods. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl, which is structurally related to 4,4''-Diiodo-p-terphenyl, was synthesized using a nickel-catalyzed cross-coupling reaction . This method demonstrates the potential for synthesizing substituted terphenyls through catalytic processes. Additionally, the synthesis of 1,4-dipiperazino benzenes, which are chiral terphenyl-type peptide helix mimetics, involves stepwise transition metal-catalyzed N-arylation, indicating the versatility of transition metal-catalyzed reactions in constructing terphenyl scaffolds .
Molecular Structure Analysis
The molecular structure of 4,4''-Diiodo-p-terphenyl is characterized by its planarity and symmetry, as it lies on a center of symmetry in its crystalline form. The iodine atoms are in contact with each other at distances indicative of significant intermolecular interactions . This planar structure is common among terphenyl derivatives, as seen in the isostructural relationship between 4,4''-Diiodo-p-terphenyl and p-diiodobenzene . The presence of iodine atoms likely influences the electronic properties of the molecule due to their heavy atomic weight and polarizability.
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions involving 4,4''-Diiodo-p-terphenyl, the reactivity of similar compounds can be inferred. For example, the extended viologen mentioned in one study is an example of a terphenyl derivative undergoing reduction to form a neutral molecule with interesting electronic properties . This suggests that 4,4''-Diiodo-p-terphenyl could potentially participate in redox reactions, which might be of interest in the context of organic electronics or materials chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of terphenyl derivatives can vary widely depending on their substitution patterns. For instance, the introduction of fluorine atoms in 4,4''-Difluoro-p-terphenyl affects the molecular properties and phase transitions of the compound . The presence of iodine in 4,4''-Diiodo-p-terphenyl is likely to have a significant impact on its physical properties, such as melting point, solubility, and electronic characteristics. The crystalline structure and intermolecular interactions observed in the compound suggest that it may exhibit unique solid-state properties that could be explored for various applications .
Scientific Research Applications
7. Organic Synthesis Intermediate
- Summary of Application: 4,4’-Diiodo-p-terphenyl can be used as an organic synthesis intermediate and medical intermediate, mainly used in laboratory research processes and chemical production processes .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
8. Advanced Technology Research
- Summary of Application: 4,4’-Diiodo-p-terphenyl is used in advanced technology research, including life sciences, organic synthesis, and environmental measurement reagents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Future Directions
The future directions of research on 4,4’'-Diiodo-p-terphenyl could involve further exploration of its properties and potential applications. For instance, its use in the synthesis of complex organic macromolecules and its role in on-surface self-assembly processes could be areas of interest . Additionally, its potential use in the production of poly(p-phenylene vinylene)- and poly(phenylene ethynylene)-based polymers could be explored .
properties
IUPAC Name |
1,4-bis(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMMWGLDOBFHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393677 | |
Record name | 4,4''-Diiodo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4''-Diiodo-p-terphenyl | |
CAS RN |
19053-14-6 | |
Record name | 4,4''-Diiodo-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4''-Diiodo-p-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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